

(2,4,6-Trifluorophenyl)methanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2,4,6-Trifluorophenyl)methanamine
Cat. No.:	B1303332

[Get Quote](#)

An In-depth Technical Guide to **(2,4,6-Trifluorophenyl)methanamine**: Chemical Properties and Applications

Introduction

(2,4,6-Trifluorophenyl)methanamine, also known as 2,4,6-Trifluorobenzylamine, is a fluorinated organic compound that serves as a critical building block in various sectors of the chemical industry. Its unique molecular structure, characterized by a trifluorinated phenyl ring attached to a methylamine group, imparts distinctive chemical properties that make it a valuable intermediate in the synthesis of complex molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for professionals in research, and drug development.

Chemical and Physical Properties

(2,4,6-Trifluorophenyl)methanamine is typically a liquid at room temperature.^[3] The presence of three highly electronegative fluorine atoms on the benzene ring significantly influences its reactivity, stability, and biological activity when incorporated into larger molecules. ^{[1][2]}

Identifiers and General Data

The following table summarizes the key identifiers for **(2,4,6-Trifluorophenyl)methanamine**.

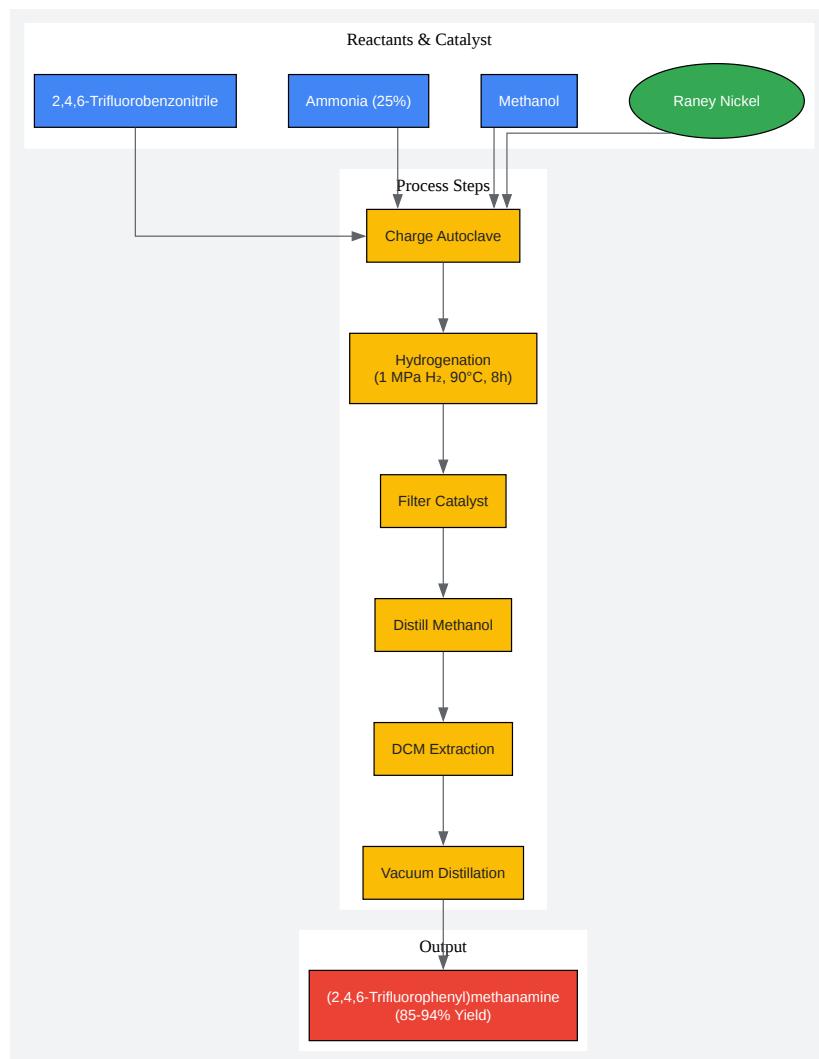
Identifier	Value	Reference
IUPAC Name	(2,4,6-trifluorophenyl)methanamine	[4][5]
Synonyms	2,4,6-Trifluorobenzylamine	[4][6][7]
CAS Number	214759-21-4	[4][6][8]
Molecular Formula	C ₇ H ₆ F ₃ N	[4][6][8]
Molecular Weight	161.12 g/mol	[4][6][8]
SMILES	NCC1=C(F)C=C(F)C=C1F	[8]
InChI	1S/C7H6F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2	[3][4][5]
InChI Key	RCHOKTKXVKKNBC-UHFFFAOYSA-N	[3][4]

Physicochemical Properties

Quantitative physical and chemical properties are crucial for laboratory handling, reaction setup, and computational modeling.

Property	Value	Reference
Melting Point	63 °C	[3][8]
Boiling Point	165 °C	[8]
Flash Point	165 °C	[3]
Purity	≥97% - 98%	[3][6]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[6]
logP (octanol-water partition coeff.)	1.5626	[6]

Synthesis Protocols


(2,4,6-Trifluorophenyl)methanamine is primarily synthesized through the reduction of 2,4,6-trifluorobenzonitrile. Several methods exist, with variations in catalysts, solvents, and reaction conditions.

Method 1: Catalytic Hydrogenation with Raney Nickel in Methanol

This protocol involves the hydrogenation of 2,4,6-trifluorobenzonitrile using a Raney Nickel catalyst in a methanol and ammonia medium.

Experimental Protocol:

- Charging the Autoclave: A 1000ml autoclave is charged with 50g of 2,4,6-trifluorobenzonitrile, 2.5g of Raney Nickel catalyst, 75g of 25% ammonia solution, and 500g of methanol.[9][10]
- Hydrogenation: The autoclave is sealed, and the temperature is raised to 90°C with a mixing speed of 350 r/min.[9][10] Hydrogen gas is introduced to maintain a pressure of 1 MPa.[9][10]
- Reaction Monitoring: The reaction proceeds for approximately 8 hours.[9][10]
- Work-up and Isolation: After the reaction is complete, the catalyst is filtered off.[9][10] The methanol is removed from the filtrate by distillation.[9][10]
- Extraction and Purification: Dichloromethane is added to extract the product from the residue. The solvent is then concentrated under normal pressure.[9][10]
- Final Product: The crude product is purified by vacuum distillation to yield **(2,4,6-Trifluorophenyl)methanamine**.[9][10] The reported yield for this method is approximately 85-94% with a purity of 97-99%. [9][10]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(2,4,6-Trifluorophenyl)methanamine**.

Spectroscopic Data

While a full spectrum is not available, general principles of NMR spectroscopy can be used to predict the expected signals for **(2,4,6-Trifluorophenyl)methanamine**.

- **¹H NMR:** The proton NMR spectrum would be expected to show a signal for the two aromatic protons (a triplet due to coupling with adjacent fluorine atoms), a singlet for the two benzylic protons (-CH₂-), and a broad singlet for the two amine protons (-NH₂).
- **¹³C NMR:** The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbons bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling).

Signals for the benzylic carbon would also be present.

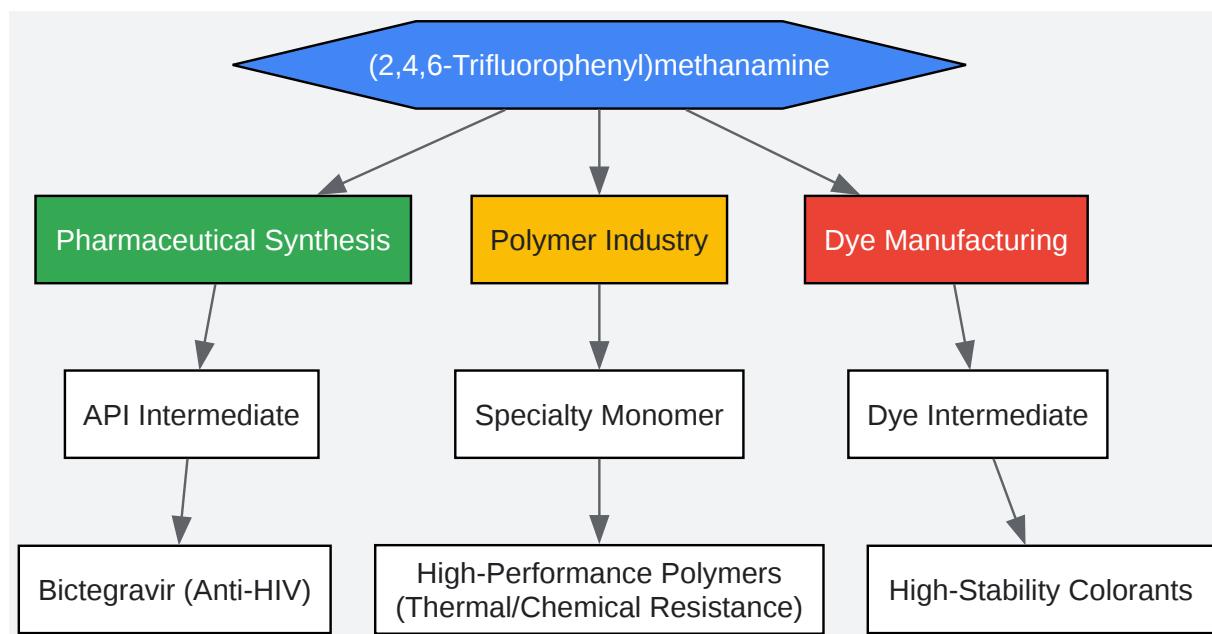
- ^{19}F NMR: The fluorine NMR spectrum is a powerful tool for confirming the structure, and it would be expected to show signals corresponding to the fluorine atoms on the aromatic ring.

Applications in Research and Industry

The unique properties endowed by the trifluorophenyl moiety make this compound a valuable intermediate in several high-value applications.[\[1\]](#)

Pharmaceutical Intermediate

This is one of the most significant applications. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can enhance metabolic stability, binding affinity, and bioavailability.[\[1\]](#)[\[2\]](#) **(2,4,6-Trifluorophenyl)methanamine** is a key intermediate in the synthesis of modern drugs.[\[1\]](#)


- Bictegravir: It is a known intermediate for the antiretroviral drug Bictegravir, an integrase strand transfer inhibitor used to treat HIV-1 infection.[\[5\]](#)[\[7\]](#)

Polymer Science

As a monomer, it can be incorporated into polymer chains to create advanced materials. The fluorine atoms can impart enhanced thermal stability, chemical resistance, and specific surface properties to the resulting polymers, making them suitable for demanding applications in aerospace and electronics.[\[1\]](#)[\[2\]](#)

Dye Industry

In the synthesis of dyes, the trifluoromethyl group can increase the brightness and stability of the colorants. This leads to more vibrant and durable dyes for use in textiles, plastics, and inks.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Key application areas of **(2,4,6-Trifluorophenyl)methanamine**.

Safety and Handling

(2,4,6-Trifluorophenyl)methanamine is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as corrosive and harmful.

Hazard Statement	Description	Reference
H302	Harmful if swallowed.	[11] [12]
H314	Causes severe skin burns and eye damage.	[4] [11]
H315	Causes skin irritation.	[12]
H319	Causes serious eye irritation.	[12]
H335	May cause respiratory irritation.	[12]

GHS Pictograms:

- Corrosion (GHS05)[\[3\]](#)
- Health Hazard / Harmful

Signal Word: Danger[\[3\]](#)[\[4\]](#)[\[11\]](#)

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[8\]](#)[\[11\]](#) Respiratory protection is required when dusts or aerosols are generated.[\[11\]](#)
- Handling: Do not breathe dust, fumes, or mists.[\[11\]](#)[\[13\]](#) Wash skin thoroughly after handling.[\[11\]](#)[\[13\]](#) Do not eat, drink, or smoke when using this product.[\[8\]](#)[\[11\]](#)[\[13\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[14\]](#)[\[15\]](#) Store in an inert atmosphere, away from incompatible materials like oxidizing agents.[\[14\]](#)[\[15\]](#) Recommended storage is often between 2-8°C.[\[15\]](#)
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[8\]](#)[\[11\]](#) If on skin, take off immediately all contaminated clothing and rinse skin with water.[\[11\]](#) If swallowed, rinse mouth but do not induce vomiting; seek immediate medical advice.[\[11\]](#)

Conclusion

(2,4,6-Trifluorophenyl)methanamine is a specialized chemical intermediate with significant value in drug discovery, advanced materials, and industrial chemistry. Its synthesis from 2,4,6-trifluorobenzonitrile is well-established, and its unique physicochemical properties, derived from its trifluorinated core, enable the development of novel products with enhanced performance characteristics. Proper understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2,4,6-Trifluorobenzylamine | 214759-21-4 [sigmaaldrich.com]
- 4. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]
- 8. (2,4,6-Trifluorophenyl)methanamine | CAS 214759-21-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 10. 2,4,6-TRIFLUOROBENZYL AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. angenechemical.com [angenechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]

- 15. 214759-21-4|(2,4,6-Trifluorophenyl)methanamine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(2,4,6-Trifluorophenyl)methanamine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303332#2-4-6-trifluorophenyl-methanamine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com